molecular formula C12H17Cl2NO B054518 Cericlamine CAS No. 112922-55-1

Cericlamine

Número de catálogo: B054518
Número CAS: 112922-55-1
Peso molecular: 262.17 g/mol
Clave InChI: FWYRGHMKHZXXQX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cericlamine (CAS 112922-55-1, molecular formula C12H17Cl2NO) is a selective serotonin (5-HT) reuptake inhibitor (SSRI) with demonstrated antidepressant activity . Its primary mechanism involves blocking the presynaptic uptake of serotonin, thereby increasing synaptic 5-HT levels, a hallmark of SSRIs . Despite preclinical evidence supporting its efficacy, this compound remains classified as a "never-marketed" antidepressant, with development halted prior to clinical approval .

Análisis De Reacciones Químicas

Cericlamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Aplicaciones Científicas De Investigación

Cericlamine has been primarily studied for its potential as an antidepressant. It functions as a selective serotonin reuptake inhibitor, which increases the levels of serotonin in the brain and helps alleviate symptoms of depression and anxiety . Additionally, this compound has been investigated for its effects on the sleep-wakefulness cycle and its potential to prevent serotonin depletion in the brain . Although it was not marketed, this compound’s research has contributed to the understanding of serotonin reuptake inhibitors and their role in treating mental health disorders.

Mecanismo De Acción

Cericlamine exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors. The primary molecular target of this compound is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft . By blocking SERT, this compound enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects.

Comparación Con Compuestos Similares

Pharmacological Profile

Table 1: Pharmacological Comparison of Cericlamine with Selected Antidepressants

Compound Mechanism of Action Key Effects on Sleep-Wake Cycle Clinical Status
This compound Selective 5-HT reuptake inhibition Reduces rebound sleep, increases deep slow-wave sleep (acute/chronic low doses); rebound observed post-treatment Never marketed
Amoxapine 5-HT2/5-HT3 antagonism Sustained reduction in rebound sleep; no post-treatment rebound Marketed (Tricyclic)
Clomipramine Mixed 5-HT/NE reuptake inhibition Suppresses REM sleep, reduces nocturnal penile tumescence (NPT); effects dose-dependent Marketed (TCA)
Citalopram Selective 5-HT reuptake inhibition Minimal direct sleep disruption; common SSRI side effects (e.g., insomnia) Marketed (SSRI)

Key Findings:

  • Sleep Modulation : this compound and Amoxapine both enhance deep slow-wave sleep, but this compound’s effects diminish post-treatment, whereas Amoxapine’s persist . This difference may stem from this compound’s exclusive 5-HT reuptake inhibition versus Amoxapine’s additional receptor antagonism .

Chemical and Structural Comparison

Table 2: Chemical Properties of this compound and Analogues

Compound CAS Number Molecular Formula Structural Features
This compound 112922-55-1 C12H17Cl2NO 3,4-Dichlorobenzyl group; dimethylamino-propanol backbone
Amoxapine 14028-44-5 C17H16ClN3O Dibenzoxazepine ring; secondary amine
Citalopram 59729-33-8 C20H21FN2O Fluorophenyl group; phthalane skeleton

Structural Insights:

  • This compound’s dichlorobenzyl moiety distinguishes it from other SSRIs like Citalopram, which lacks halogen substituents . This may influence binding affinity to the serotonin transporter (SERT).

Clinical and Developmental Considerations

Table 3: Developmental Status and Tolerability

Compound Development Phase Notable Adverse Effects Tolerability Profile
This compound Preclinical Limited data; no sexual dysfunction reported Unknown due to halted trials
Clomipramine Marketed REM suppression, NPT reduction, anticholinergic effects Moderate (dose-dependent)
Citalopram Marketed Insomnia, nausea, QT prolongation High (widely prescribed)

Critical Observations:

  • However, its discontinuation may reflect undisclosed toxicity or insufficient efficacy in later trials .
  • Mechanistic Divergence : Unlike dual-action drugs (e.g., Clomipramine), this compound’s selectivity for 5-HT may limit its efficacy in treatment-resistant depression, a common drawback of SSRIs .

Actividad Biológica

Cericlamine, chemically known as 2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol, is a novel compound primarily recognized for its role as a serotonin reuptake inhibitor (SRI) with potential antidepressant properties. This article delves into the biological activities associated with this compound, focusing on its pharmacological effects, receptor interactions, and clinical implications.

This compound functions by inhibiting the reuptake of serotonin (5-HT), thereby increasing its availability in the synaptic cleft. This mechanism is crucial in the treatment of depressive disorders, as serotonin plays a significant role in mood regulation. Research indicates that long-term administration of this compound results in functional desensitization of somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus, which may alter serotoninergic signaling pathways .

Key Findings

  • Serotonin Receptors : In vitro studies have shown that this compound does not significantly alter the binding sites of various serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, and 5-HT3) after a two-week treatment period. However, it was observed that forskolin-stimulated adenylate cyclase activity increased in hippocampal homogenates from this compound-treated rats .
  • Electrophysiological Effects : Electrophysiological recordings demonstrated that this compound treatment led to a notable desensitization of somatodendritic 5-HT1A autoreceptors. This resulted in reduced inhibitory effects on serotoninergic neuron firing rates when compared to control groups .

Clinical Implications

This compound is currently being investigated for its efficacy in treating major depressive disorder (MDD). It has reached Phase 3 clinical trials, indicating promising results in its application for managing depression . The compound's unique action on serotonin receptors suggests it could offer advantages over traditional antidepressants by potentially reducing side effects associated with receptor desensitization.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Study on Serotonin Levels : A study involving rats showed that this compound effectively prevented the depletion of brain serotonin induced by certain pharmacological agents. This highlights its protective role in maintaining serotonin levels during stress conditions .
  • Longitudinal Effects on Depression : In clinical settings, patients treated with this compound reported significant improvements in depressive symptoms as measured by standardized scales such as the Hamilton Depression Rating Scale (HAM-D). These findings support this compound's role as a viable option for long-term management of depression .

Data Summary

The following table summarizes key pharmacological properties and findings related to this compound:

Property Observation
Chemical Structure2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol
MechanismSerotonin reuptake inhibition
Receptor InteractionMinimal change in binding to 5-HT receptors
Electrophysiological EffectsDesensitization of somatodendritic 5-HT1A autoreceptors
Clinical PhasePhase 3 for major depressive disorder
EfficacySignificant reduction in HAM-D scores

Q & A

Basic Research Questions

Q. What are the key pharmacological properties of Cericlamine that warrant its investigation in neurological disorders?

  • Methodological Answer : To identify pharmacological properties, researchers should employ in vitro assays (e.g., receptor binding studies for serotonin/norepinephrine transporters) and in vivo behavioral models (e.g., forced swim test for antidepressant activity). Dose-response curves and control groups (e.g., vehicle vs. active comparator) are critical to validate specificity. Data should be analyzed using ANOVA with post-hoc tests to assess statistical significance .

Q. How can researchers design a robust synthesis protocol for this compound to ensure reproducibility?

  • Methodological Answer : Follow guidelines for experimental reproducibility:

  • Document reaction conditions (solvents, catalysts, temperatures) in detail.
  • Use high-purity reagents and characterize intermediates via NMR/HPLC.
  • Include step-by-step protocols in supplementary materials, adhering to journal standards for chemical synthesis .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in preclinical studies?

  • Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response) to calculate EC50/ED50 values. Pair with Kolmogorov-Smirnov tests for distribution analysis and Kaplan-Meier survival curves for longitudinal studies. Open-source tools like R or Python’s SciPy suite ensure transparency .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across experimental models (e.g., rodent vs. primate) be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Use in silico pharmacokinetic modeling (e.g., PBPK) to extrapolate interspecies differences. Validate findings with cross-species comparative studies, ensuring sample sizes are statistically powered .

Q. What strategies optimize this compound’s blood-brain barrier (BBB) penetration in translational research?

  • Methodological Answer :

  • Employ LC-MS/MS to quantify this compound in cerebrospinal fluid (CSF) vs. plasma.
  • Test prodrug formulations or nanoparticle delivery systems.
  • Use in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) to screen permeability .

Q. How should researchers integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s mechanism of action?

  • Methodological Answer : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to transcriptomic datasets. Pair with metabolomic profiling (via GC-MS/LC-MS) to identify dysregulated metabolites. Use machine learning (e.g., random forest) to integrate multi-omics data and prioritize candidate pathways .

Q. Contradiction and Validation

Q. What experimental controls are essential to mitigate bias in this compound’s neuroprotective claims?

  • Methodological Answer : Include sham-operated controls in injury models and blinded assessments for histopathological/behavioral outcomes. Validate findings with orthogonal assays (e.g., TUNEL staining for apoptosis alongside caspase-3 activity assays). Pre-register study protocols to reduce publication bias .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Perform ADME (Absorption, Distribution, Metabolism, Excretion) profiling to identify bioavailability limitations. Use microdialysis in target tissues to measure free drug concentrations. Compare results with in silico predictions (e.g., QSPR models) .

Q. Data and Reproducibility

Q. What guidelines ensure data integrity in this compound research for regulatory submissions?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit raw data in public repositories (e.g., Zenodo, Figshare).
  • Use electronic lab notebooks (ELNs) for real-time documentation.
  • Adhere to OECD GLP standards for preclinical studies .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

  • Methodological Answer : Use CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) to confirm binding to purported targets (e.g., monoamine transporters). Combine with CRISPR/Cas9 knockouts to establish causal relationships .

Q. Ethical and Long-Term Considerations

Q. What ethical frameworks apply to this compound studies involving animal models of chronic depression?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research. Prioritize non-invasive monitoring (e.g., video tracking for behavioral assays) and humane endpoints. Obtain approval from institutional animal ethics committees, citing the “3Rs” (Replacement, Reduction, Refinement) .

Q. How should longitudinal studies on this compound’s safety profile be designed to detect rare adverse effects?

  • Methodological Answer : Use adaptive trial designs with interim analyses. Incorporate real-world data (e.g., pharmacovigilance databases) and Bayesian statistics to update risk-benefit assessments dynamically .

Propiedades

Número CAS

112922-55-1

Fórmula molecular

C12H17Cl2NO

Peso molecular

262.17 g/mol

Nombre IUPAC

3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol

InChI

InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3

Clave InChI

FWYRGHMKHZXXQX-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C

SMILES canónico

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C

Sinónimos

2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol
cericlamine
JO 1017
JO-1017

Origen del producto

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN(C)C(C)(Cc1ccc(Cl)c(Cl)c1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

--in esterifying an acid (III), then, when R1 and/or R2 are hydrogen, in methylating the amine with formaldehyde and formic acid to obtain a (+/-)3-(3,4-dichlorophenyl)-2-dimethyl-amino-2-methylpropionic acid ester(II) ##STR10## in which R is lower alkyl, then iv)--in reducing the ester (II) by a metal or organometal hydride to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropan-1-ol or cericlamine (INN) of formula (I) ##STR11## and in making the addition salt with hydrochloric acid.
[Compound]
Name
lower alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

--in esterifying an acid (III), then, when R1 and/or R2 are hydrogen, in methylating the amine with formaldehyde and Formic acid to obtain an ester of (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropionic acid (II) ##STR6## in which R is lower alkyl, iv)--in reducing the ester (II) by a metal or organometal hydride to obtain (+/-)3-(3,4-di-chlorophenyl)-2-dimethylamino-2-methylpropan-1-ol or cericlamine (INN) of formula (I) and in making the addition salt with hydrochloric acid.
[Compound]
Name
lower alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Process according to claim 1 or 4 in which 1.65 to 1.75 mol of amino ester (II) are reduced in toluene with a lithium aluminium hydride-tetrahydrofuran addition complex prepared starting from 1 mol of hydride, to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropan-1-ol (I) or cericlamine which is optionally salified with hydrochloric acid.
Name
amino ester
Quantity
1.7 (± 0.05) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
lithium aluminium hydride tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

1.65 to 1.75 mol of amino ester (II) are reduced in toluene with a lithium aluminium hydride-tetrahydrofuran addition complex prepared starting from 1 mol of hydride, to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropan-1-ol (I) or cericlamine which is optionally salified with hydrochloric acid.
Name
amino ester
Quantity
1.7 (± 0.05) mol
Type
reactant
Reaction Step One
Name
lithium aluminium hydride tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.